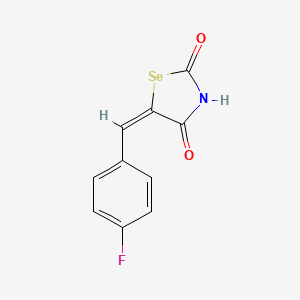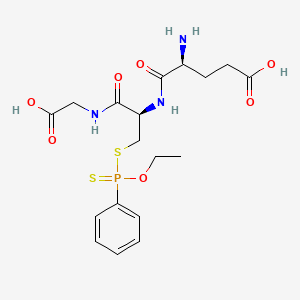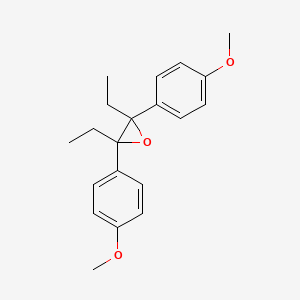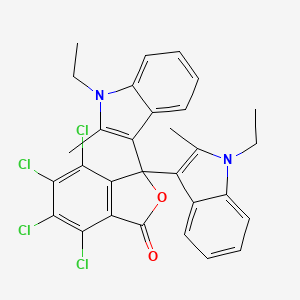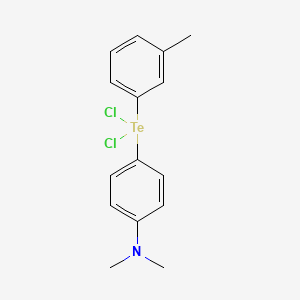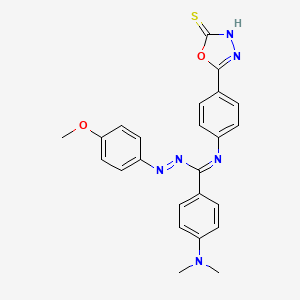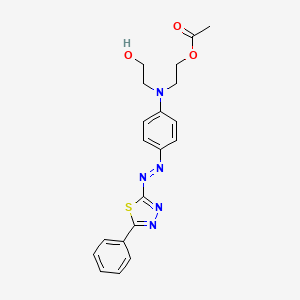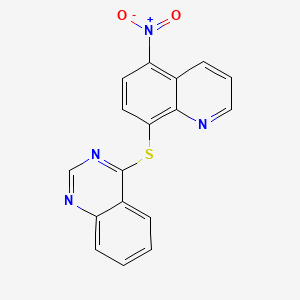
1(2H)-Phthalazinone, 2-(1-(2-(3-chlorophenyl)ethyl)hexahydro-1H-azepin-4-yl)-4-((4-chlorophenyl)methyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1(2H)-Phthalazinone, 2-(1-(2-(3-chlorophenyl)ethyl)hexahydro-1H-azepin-4-yl)-4-((4-chlorophenyl)methyl)-, monohydrochloride is a complex organic compound that belongs to the class of phthalazinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the Phthalazinone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The chlorophenyl and azepinyl groups are introduced through substitution reactions, often using reagents like chlorinating agents and amines.
Final Assembly: The final compound is assembled through coupling reactions, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Automated Purification Systems: To ensure consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the azepinyl or chlorophenyl groups.
Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.
Substitution: Various substitution reactions can introduce different substituents, leading to derivatives with unique properties.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogenating agents, amines, and organometallic compounds.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. They can include various derivatives with modified functional groups, potentially leading to new compounds with different biological activities.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity Studies: The compound may be studied for its effects on biological systems, including its potential as a therapeutic agent.
Medicine
Drug Development: Due to its complex structure, the compound may be investigated for its potential as a drug candidate, particularly in areas like oncology or neurology.
Industry
Material Science: The compound may find applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. This may involve:
Molecular Targets: Such as enzymes, receptors, or nucleic acids.
Pathways Involved: The compound may modulate specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone Derivatives: Other compounds in this class may have similar structures but different substituents.
Azepinyl Compounds: Compounds with the azepinyl group may share some biological activities.
Uniqueness
The unique combination of substituents in this compound may confer specific properties that distinguish it from other similar compounds. This can include differences in biological activity, stability, or solubility.
Properties
CAS No. |
110406-42-3 |
|---|---|
Molecular Formula |
C29H30Cl3N3O |
Molecular Weight |
542.9 g/mol |
IUPAC Name |
2-[1-[2-(3-chlorophenyl)ethyl]azepan-4-yl]-4-[(4-chlorophenyl)methyl]phthalazin-1-one;hydrochloride |
InChI |
InChI=1S/C29H29Cl2N3O.ClH/c30-23-12-10-22(11-13-23)20-28-26-8-1-2-9-27(26)29(35)34(32-28)25-7-4-16-33(18-15-25)17-14-21-5-3-6-24(31)19-21;/h1-3,5-6,8-13,19,25H,4,7,14-18,20H2;1H |
InChI Key |
ULBXHWYGSDWIKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCN(C1)CCC2=CC(=CC=C2)Cl)N3C(=O)C4=CC=CC=C4C(=N3)CC5=CC=C(C=C5)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


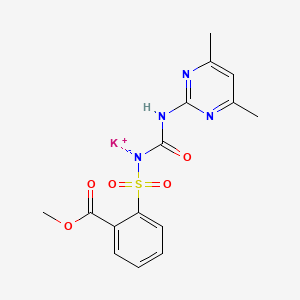
![[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B12710276.png)
